[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid
Description
Properties
Molecular Formula |
C12H15BN2O2 |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
(3-cyano-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c14-9-10-8-11(13(16)17)4-5-12(10)15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7H2 |
InChI Key |
VEVFKUOPKOVUHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCCC2)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation Reaction
The Miyaura borylation reaction represents one of the most versatile methods for synthesizing arylboronic acids. This reaction involves the palladium-catalyzed coupling of aryl halides or triflates with diboron reagents, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction typically yields boronic esters that can be subsequently hydrolyzed to the corresponding boronic acids.
Direct C-H Borylation
This approach involves the direct functionalization of C-H bonds using transition metal catalysts (typically iridium complexes) to introduce boryl groups without requiring pre-functionalization of the arene.
Transmetalation Routes
These methods involve the conversion of aryl metals (such as lithium or magnesium organometallics) to boronic acids or esters through reaction with borate esters.
Miyaura Borylation Approach
Mechanism and General Considerations
The Miyaura borylation reaction follows a catalytic cycle involving:
- Oxidative addition of palladium to the aryl halide
- Transmetalation with the diboron reagent
- Reductive elimination to form the carbon-boron bond
For the synthesis of this compound, this would involve a halogenated precursor containing both the cyano and piperidine functionalities.
Optimized Conditions for Cyano-Substituted Substrates
The cyano group presents specific challenges in borylation reactions due to its electron-withdrawing nature. When working with such substrates, modifications to standard protocols are often necessary.
Table 1: Optimized Conditions for Miyaura Borylation of Cyano-Substituted Aryl Halides
For substrates containing sensitive functional groups like the cyano group, the choice of palladium catalyst is crucial. Electron-rich ligands such as P(t-Bu)₃ have shown excellent performance in challenging borylation reactions.
Water-Mediated Miyaura Borylation
Recent advancements have shown that Miyaura borylations can be conducted efficiently in aqueous media, which is particularly advantageous for substrates with cyano groups. A protocol developed for aryl bromides using 2% TPGS-750-M as a surfactant in water at room temperature has demonstrated excellent functional group tolerance.
The procedure involves:
- Combining Pd(P(t-Bu)₃)₂ (3 mol%), B₂pin₂ (1.1 equiv), and KOAc (3 equiv) in 2% TPGS-750-M/water
- Adding the aryl bromide (1 equiv) and stirring vigorously
- Monitoring by GC/FID or TLC until completion
- Extracting with ethyl acetate and purifying by flash chromatography
This method could be adapted for the synthesis of this compound from the corresponding brominated precursor.
Photochemical Borylation Approaches
Rare-Earth-Metal Photocatalysis
A novel photoinduced Miyaura borylation utilizing the hexachlorocerate(III) anion ([CeᴵᴵᴵCl₆]³⁻) has been developed, offering several advantages for preparing functionalized boronic acids.
This method:
- Operates at room temperature
- Exhibits broad substrate scope and functional group tolerance
- Can be conducted on gram scale
- Is particularly effective for aryl chlorides, which are typically challenging substrates
The photochemical approach could potentially be applied to synthesize this compound from the corresponding halogenated precursor, especially if the substrate contains a chloride rather than a bromide or iodide leaving group.
Photochemical 1,3-Boronate Rearrangement
Another photochemical approach involves the 1,3-boronate rearrangement, which enables three-component coupling reactions. While this method is primarily used for creating α-tertiary o-hydroxybenzylamines, the underlying photochemical activation of boron species could potentially be adapted for synthesizing specialized boronic acids.
C-H Borylation Methods
Iridium-Catalyzed Direct Borylation
Direct C-H borylation represents a powerful approach to synthesizing arylboronic acids without requiring pre-functionalized starting materials. Iridium-catalyzed methods have shown particular promise for this transformation.
The general procedure involves:
- Combining an iridium catalyst such as [Ir(cod)OMe]₂ with a bipyridine ligand (commonly dtbpy)
- Adding the arene substrate and a boron source (typically B₂pin₂)
- Heating the reaction mixture to facilitate C-H activation and borylation
- Converting the resulting boronic ester to the boronic acid through hydrolysis
For substituted arenes like those containing cyano and piperidine groups, the regioselectivity of C-H borylation is governed primarily by steric factors, with borylation typically occurring at the least hindered position.
Regioselective Borylation Strategies
For the synthesis of this compound via C-H borylation, controlling regioselectivity is crucial. Several strategies have been developed to achieve this:
Table 2: Strategies for Controlling Regioselectivity in C-H Borylation
For preparing this compound, the piperidine group could potentially serve as a directing group, although competition with the cyano group's electronic effects would need to be considered.
Deprotection Strategies for Boronic Esters
The synthesis of this compound often proceeds through a boronic ester intermediate, which requires deprotection to obtain the free boronic acid.
Two-Step Deprotection via Diethanolamine Intermediate
A particularly effective method involves a two-step protocol for pinacolyl boronic ester deprotection via a diethanolamine protected intermediate. This procedure offers several advantages:
- Mild reaction conditions
- Tolerance to various functional groups, including cyano groups
- Short reaction times
- Ease of product isolation
The process involves:
- Converting the pinacol boronic ester to the diethanolamine adduct
- Hydrolyzing the diethanolamine adduct to the free boronic acid under mild acidic conditions
This method would be particularly suitable for converting [3-Cyano-4-(piperidin-1-yl)phenyl]boronic ester to the corresponding boronic acid without affecting the sensitive cyano group.
Direct Hydrolysis Methods
Alternative approaches include direct hydrolysis of the boronic ester under acidic or basic conditions. However, these methods may be less suitable for substrates with sensitive functional groups like cyano substituents.
Proposed Synthetic Routes for this compound
Based on the methodologies discussed, several synthetic routes can be proposed for the preparation of this compound.
Route 1: Miyaura Borylation of 3-Bromo-4-(piperidin-1-yl)benzonitrile
This route leverages the Miyaura borylation reaction to introduce the boronic acid functionality:
- Preparation or acquisition of 3-bromo-4-(piperidin-1-yl)benzonitrile
- Palladium-catalyzed borylation with B₂pin₂
- Hydrolysis of the boronic ester to the free boronic acid
Table 3: Optimized Conditions for Route 1
Route 2: Sequential Functionalization Approach
Reaction Conditions Optimization
The optimization of reaction conditions is crucial for maximizing yield and purity when synthesizing this compound.
Solvent Effects
The choice of solvent significantly impacts the efficiency of borylation reactions. For Miyaura borylations, polar aprotic solvents like dioxane, THF, and DMSO are commonly employed. However, recent studies have shown that aqueous conditions using surfactants can provide superior results, especially for substrates containing cyano groups.
Table 4: Solvent Effects on Miyaura Borylation of Cyano-Substituted Aryl Halides
Catalyst Optimization
The choice of catalyst is particularly important for substrates containing both electron-withdrawing (cyano) and electron-donating (piperidine) groups.
Table 5: Catalyst Performance for Challenging Substrates
For the synthesis of this compound, catalysts with bulky, electron-rich phosphine ligands generally provide the best performance due to their ability to facilitate oxidative addition with aryl halides and accommodate the steric demands of substituted substrates.
Characterization and Analysis
The successful synthesis of this compound should be confirmed through multiple analytical techniques:
Spectroscopic Analysis
- ¹H NMR should show characteristic signals for the aromatic protons and piperidine ring
- ¹³C NMR would confirm the presence of the cyano group (typically around 118-120 ppm)
- ¹¹B NMR would exhibit a characteristic peak for the boronic acid (typically around 30 ppm)
- IR spectroscopy would show characteristic stretching for B-O bonds, C≡N, and C-N bonds
- Mass spectrometry would confirm the molecular weight of 230.07 g/mol
Physical Properties
This compound has the following physical and chemical properties:
Table 6: Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The cyano group and piperidinyl group further enhance its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine-Containing Boronic Acids
The piperidine moiety is a common feature in boronic acids designed for enhanced solubility and target affinity. Key analogs include:
| Compound Name | Substituents (Position) | Key Features |
|---|---|---|
| [4-(Piperidin-1-yl)phenyl]boronic acid | Piperidin-1-yl (4) | Lacks cyano group; simpler structure |
| [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid | Cyano (2), Piperidin-1-yl (3) | Positional isomer of target compound |
| (3-Chloro-4-(piperazin-1-yl)phenyl)boronic acid | Chloro (3), Piperazin-1-yl (4) | Piperazine ring; halogen substituent |
Structural Insights :
- Positional isomerism (e.g., 2-cyano vs. 3-cyano) may drastically alter solubility and steric interactions, as seen in [2-Cyano-3-(piperidin-1-yl)phenyl]boronic acid (BB-0484, ), which has distinct synthetic applications .
β-Lactamase Inhibition
Boronic acids are known transition-state inhibitors of β-lactamases.
- Vaborbactam : A clinically approved β-lactamase inhibitor (Ki = 0.004–0.008 µM) .
- Chiral α-amido-β-triazolylethaneboronic acids : Exhibit Ki values < 0.01 µM, outperforming phenylboronic acid derivatives due to triazole-enhanced cell penetration .
Mechanistic Note: The boronic acid group forms reversible covalent bonds with catalytic serine residues in β-lactamases. The cyano group in the target compound may further stabilize this interaction via electronic effects .
Antiproliferative Effects
Boronic acids with aromatic systems, such as 6-hydroxynaphthalen-2-yl boronic acid, show potent cytotoxicity (IC₅₀ = 0.1969 µM) . However, compounds like pyren-1-yl boronic acid face solubility challenges, precipitating in culture media . The piperidine ring in [3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid may improve aqueous solubility compared to purely hydrophobic analogs.
Tubulin Polymerization Inhibition
Cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM) . The cyano group in the target compound could mimic these effects by enhancing electron-deficient aromatic interactions.
Key Research Findings and Data Tables
Table 2: Structural and Commercial Comparison
Biological Activity
[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid is an organoboron compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a piperidine moiety, and a boronic acid functional group, which contribute to its reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Cyano Group: Enhances electrophilicity.
- Piperidine Moiety: Provides steric hindrance and potential interactions with biological targets.
- Boronic Acid Functional Group: Known for its ability to form reversible covalent bonds with diols, influencing enzyme activity.
Biological Activity Overview
Research has indicated that boronic acids, including this compound, exhibit various biological activities such as anticancer, antibacterial, and enzyme inhibition properties.
Anticancer Activity
Studies have shown that boronic acids can inhibit cancer cell proliferation through various mechanisms. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines while sparing healthy cells.
Table 1: Cytotoxicity Data of Boronic Acids on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| B5 (similar structure) | PC-3 | 5 | |
| LEI-401 (analog) | NAPE-PLD | 0.072 |
Enzyme Inhibition
Boronic acids are known to interact with various enzymes. In particular, they can act as inhibitors by binding to the active sites of enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Activity of Boronic Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | TBD |
| B5 (similar structure) | Butyrylcholinesterase | 3.12 | |
| LEI-401 (analog) | NAPE-PLD | 0.072 |
Case Studies
Several studies have explored the biological activity of boronic acids similar to this compound:
- Antioxidant Activity : A study demonstrated that certain boronic compounds showed significant antioxidant properties through DPPH scavenging assays, indicating their potential in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Research has indicated that boronic acids possess antimicrobial activity against various pathogens, with specific compounds exhibiting inhibition zones ranging from 7–13 mm against bacteria like Staphylococcus aureus and E. coli .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the piperidine and cyano moieties can significantly influence the potency of these compounds against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
